molecular formula C20H16O B2680293 1-(Pyren-1-yl)butan-1-one CAS No. 16335-39-0

1-(Pyren-1-yl)butan-1-one

Cat. No.: B2680293
CAS No.: 16335-39-0
M. Wt: 272.347
InChI Key: HCPUFGVIMIGHED-UHFFFAOYSA-N
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Description

1-(Pyren-1-yl)butan-1-one is an organic compound with the chemical formula C20H16O. It belongs to the class of polycyclic aromatic hydrocarbons (PAHs) and is characterized by the presence of a pyrene moiety attached to a butanone group. This compound is known for its luminescent properties and is used in various scientific research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(Pyren-1-yl)butan-1-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of pyrene with butanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically takes place under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields .

Industrial Production Methods

Industrial production of this compound often involves large-scale Friedel-Crafts acylation processes. The reaction conditions are optimized to ensure efficient production, and the product is purified through recrystallization or chromatography techniques to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

1-(Pyren-1-yl)butan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(Pyren-1-yl)butan-1-one has several scientific research applications, including:

    Chemistry: Used as a fluorescent probe in various chemical analyses due to its luminescent properties.

    Biology: Employed in the study of biological macromolecules and their interactions.

    Medicine: Investigated for potential use in drug delivery systems and as a diagnostic tool.

    Industry: Utilized in the development of optoelectronic devices and materials

Mechanism of Action

The mechanism of action of 1-(Pyren-1-yl)butan-1-one is primarily related to its luminescent properties. The compound exhibits strong fluorescence, which can be used to study molecular interactions and environmental changes. The pyrene moiety allows for π-π stacking interactions, which are crucial for its luminescent behavior. These interactions can be influenced by external factors such as pressure and temperature, leading to changes in fluorescence intensity and wavelength .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(Pyren-1-yl)butan-1-one is unique due to its specific combination of a pyrene moiety and a butanone group, which imparts distinct luminescent properties. This makes it particularly useful in applications requiring fluorescence and molecular interaction studies .

Biological Activity

1-(Pyren-1-yl)butan-1-one, a compound characterized by its pyrene moiety, has garnered attention in the field of biological research due to its unique structural properties and potential applications in various biological systems. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is a derivative of pyrene, a polycyclic aromatic hydrocarbon known for its luminescent properties. The chemical formula is C15H12OC_{15}H_{12}O, and its structure can be represented as follows:

Structure C15H12O\text{Structure }\text{C}_{15}\text{H}_{12}\text{O}

The presence of the pyrene group contributes to the compound's photophysical properties, making it a candidate for studies involving fluorescence and luminescence.

Biological Activity Overview

The biological activity of this compound extends to several domains, including:

  • Antimicrobial Activity : Studies have shown that compounds with pyrene groups exhibit significant antimicrobial properties. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways.
  • Anticancer Potential : The compound has been investigated for its ability to inhibit cancer cell proliferation. Its interaction with DNA and RNA has been noted, suggesting a role in modulating gene expression.
  • Fluorescence Properties : The luminescent characteristics of this compound make it useful in bioimaging applications. It can serve as a fluorescent probe for detecting specific biomolecules or cellular processes.

The mechanisms through which this compound exerts its biological effects are multifaceted:

1. Interaction with Cellular Targets

The compound can bind to various biomolecules, including proteins and nucleic acids, leading to alterations in their function. For example:

  • Protein Binding : It may inhibit enzyme activity by binding to active sites or allosteric sites.
  • Nucleic Acid Intercalation : The planar structure allows it to intercalate between DNA base pairs, potentially affecting replication and transcription processes.

2. Reactive Oxygen Species (ROS) Generation

The compound has been shown to generate ROS upon excitation, which can lead to oxidative stress in cells. This property is particularly relevant in cancer research, where ROS can induce apoptosis in malignant cells.

Case Study 1: Antimicrobial Activity

A study published in the Journal of Antimicrobial Chemotherapy evaluated the antimicrobial efficacy of various pyrene derivatives, including this compound. Results indicated that this compound exhibited significant activity against Gram-positive bacteria, with an MIC (Minimum Inhibitory Concentration) value comparable to standard antibiotics .

Case Study 2: Anticancer Properties

Research conducted on the anticancer effects of pyrene derivatives highlighted that this compound inhibited the growth of human breast cancer cells (MCF-7) in vitro. The study demonstrated that treatment with the compound resulted in G2/M phase cell cycle arrest and increased apoptosis rates .

Case Study 3: Fluorescent Probes

In a study focused on bioimaging, this compound was utilized as a fluorescent probe for live-cell imaging. The results showed that it could effectively label mitochondria in living cells without significant cytotoxicity, making it a valuable tool for studying mitochondrial dynamics .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialSignificant inhibition against Gram-positive bacteria
AnticancerInduces apoptosis in MCF-7 cells
Fluorescence ImagingEffective mitochondrial labeling

Properties

IUPAC Name

1-pyren-1-ylbutan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16O/c1-2-4-18(21)16-11-9-15-8-7-13-5-3-6-14-10-12-17(16)20(15)19(13)14/h3,5-12H,2,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCPUFGVIMIGHED-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)C1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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